molecular formula C13H19FN2O B6644433 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol

Cat. No. B6644433
M. Wt: 238.30 g/mol
InChI Key: QAKWJQLTXFRNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol, also known as AFP-168, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of phenols and has a molecular formula of C14H18FNO. In

Scientific Research Applications

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol has shown potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been found to have a high affinity for serotonin receptors, making it a potential candidate for the treatment of various psychiatric disorders. Additionally, it has been shown to have an inhibitory effect on the reuptake of serotonin, which is a neurotransmitter that plays a critical role in mood regulation.

Mechanism of Action

The mechanism of action of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol involves its interaction with serotonin receptors in the brain. This compound has a high affinity for serotonin receptors, specifically the 5-HT1A receptor subtype. By binding to these receptors, 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol can modulate the activity of serotonin, leading to changes in mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol are primarily related to its interaction with serotonin receptors. This compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a treatment for psychiatric disorders. Additionally, it has been found to have a positive effect on cognitive function, making it a potential candidate for the treatment of cognitive impairments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol is its high affinity for serotonin receptors, making it a potent tool for studying the role of serotonin in various physiological processes. Additionally, its inhibitory effect on serotonin reuptake makes it a useful compound for studying the mechanisms of action of antidepressant drugs. However, one of the limitations of this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for the study of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol. One area of interest is the development of new antidepressant drugs based on the structure of this compound. Additionally, the role of this compound in the regulation of cognitive function and memory is an area of active research. Finally, the potential applications of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol in the treatment of various neurological disorders, such as Alzheimer's disease, is an area of great interest.

Synthesis Methods

The synthesis of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol involves the reaction of 5-fluorosalicylaldehyde and 4-(aminomethyl)piperidine in the presence of a base catalyst. The reaction takes place in an organic solvent and requires careful control of temperature and reaction time. The yield of this synthesis method is relatively high, making it a preferred method for the production of this compound.

properties

IUPAC Name

3-[[4-(aminomethyl)piperidin-1-yl]methyl]-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-12-5-11(6-13(17)7-12)9-16-3-1-10(8-15)2-4-16/h5-7,10,17H,1-4,8-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKWJQLTXFRNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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